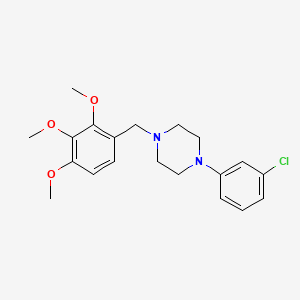
1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used as a recreational drug due to its psychoactive effects. However, TFMPP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用機序
1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is believed to exert its effects by acting on the serotonin system in the brain. Specifically, it acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. 1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine also acts as a reuptake inhibitor of serotonin, which can increase the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase locomotor activity and decrease body temperature in rodents. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is that it is a relatively simple compound to synthesize. It also has well-defined pharmacological effects, which can make it useful for studying the serotonin system in the brain. However, one limitation is that 1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have off-target effects, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of interest is the development of more selective compounds that target the 5-HT1A receptor, which could potentially lead to the development of new anxiolytic and antidepressant drugs. Another area of interest is the study of 1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in animal models of psychiatric disorders, such as depression and anxiety, to better understand its potential therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, particularly with regards to its off-target effects.
合成法
1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through the reaction of 1-(3-chlorophenyl)piperazine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through recrystallization.
科学的研究の応用
1-(3-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and may be useful in the treatment of anxiety and depression in humans.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-24-18-8-7-15(19(25-2)20(18)26-3)14-22-9-11-23(12-10-22)17-6-4-5-16(21)13-17/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRYWXOVUPGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6033069.png)
![N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6033090.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6033096.png)
![N'-[2-(hydroxyimino)-1-phenylethylidene]-2-furohydrazide](/img/structure/B6033101.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1-piperidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6033103.png)
![2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6033115.png)
![diethyl 3-methyl-5-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B6033123.png)

![{1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6033133.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033141.png)
![ethyl 4-[1-(3-furylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6033161.png)
![7-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6033165.png)
![ethyl 4-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033175.png)
![3-(2-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6033176.png)